molecular formula C20H23ClFN3O3S2 B2560055 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE CAS No. 1215636-86-4

3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2560055
CAS No.: 1215636-86-4
M. Wt: 471.99
InChI Key: BCUVDGDZZBWSBH-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dimethylaminoethyl group, and a fluorobenzothiazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of the benzenesulfonyl chloride, followed by its reaction with an appropriate amine to form the sulfonamide

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-AMINOETHYL)BENZENESULFONYL FLUORIDE HYDROCHLORIDE: A similar compound with a different functional group, used as a serine protease inhibitor.

    BENZENESULFONYL CHLORIDE: A simpler compound used as a reagent in organic synthesis.

Uniqueness

3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2.ClH/c1-23(2)12-13-24(20-22-19-16(21)9-6-10-17(19)28-20)18(25)11-14-29(26,27)15-7-4-3-5-8-15;/h3-10H,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUVDGDZZBWSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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